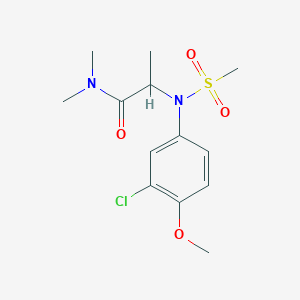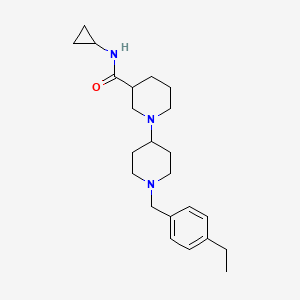![molecular formula C13H14N4O2S B6133527 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely used in scientific research studies. This compound is commonly referred to as OTAA and is synthesized using a specific method. OTAA has been found to have several mechanisms of action and biochemical and physiological effects, which make it an important tool in scientific research.
Mechanism of Action
OTAA has been found to act as an inhibitor of several enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activity of proteasomes, which are involved in protein degradation. In addition, OTAA has been found to inhibit the activity of several kinases, which play a role in cellular signaling pathways.
Biochemical and Physiological Effects:
OTAA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, OTAA has been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
OTAA has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes and proteins, which makes it a valuable tool for studying cellular processes. It is also relatively easy to synthesize and purify, which makes it more accessible to researchers. However, like all chemical compounds, OTAA has limitations. It may not be effective in all experimental conditions, and its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for research related to OTAA. One potential area of research is the development of OTAA analogs that may have improved efficacy or specificity. Another potential area of research is the investigation of OTAA's effects on other cellular processes or diseases. Additionally, the use of OTAA in combination with other drugs or therapies may be explored as a potential treatment option for various diseases.
Conclusion:
In conclusion, 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide is a valuable tool in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. OTAA has been found to have several potential applications in cancer, inflammation, and neurological disorders, and its use in combination with other therapies may be explored in the future.
Synthesis Methods
The synthesis of OTAA involves the reaction of 5-amino-1-phenylethyl-1H-1,2,4-triazin-3(2H)-one with thioacetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting compound is then purified using various techniques to obtain pure OTAA.
Scientific Research Applications
OTAA has been used in several scientific research studies, including those related to cancer, inflammation, and neurological disorders. OTAA has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory effects and has been used in studies related to arthritis and other inflammatory diseases. In addition, OTAA has been found to have neuroprotective effects and has been used in studies related to neurodegenerative diseases such as Alzheimer's disease.
Properties
IUPAC Name |
2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9(10-5-3-2-4-6-10)15-12(19)8-20-13-16-11(18)7-14-17-13/h2-7,9H,8H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVMPCQQXXADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)


![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)

![2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
